molecular formula C14H32N2O5 B1456960 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane CAS No. 869308-34-9

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane

Cat. No.: B1456960
CAS No.: 869308-34-9
M. Wt: 308.41 g/mol
InChI Key: ACQBZZRBYWWWTC-UHFFFAOYSA-N
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Description

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane is a chemical compound with the molecular formula C14H32N2O5. It is known for its unique structure, which includes multiple ether linkages and terminal amino groups.

Mechanism of Action

Target of Action

It is suggested that this compound exhibits promising potential as a novel antithrombotic agent targeted at addressing blood clot-related disorders . Therefore, it can be inferred that its targets could be proteins or enzymes involved in the coagulation cascade or platelet aggregation.

Mode of Action

Given its potential as an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots. The unique chemical structure of this compound suggests a distinctive mechanism of action .

Biochemical Pathways

Considering its potential role as an antithrombotic agent , it can be inferred that it may influence the coagulation cascade or other pathways related to thrombosis.

Result of Action

Given its potential as an antithrombotic agent , it can be inferred that its action may result in the prevention of blood clot formation.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can accumulate in specific tissues, particularly those involved in coagulation. The compound’s distribution is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane typically involves the reaction of polyethylene glycol (PEG) derivatives with amine-containing compounds. One common method includes the use of PEG-diamine as a starting material, which undergoes a series of reactions to introduce the ether linkages and terminal amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert the amino groups to primary amines.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies.

    Medicine: Its potential as an antithrombotic agent is being explored, targeting blood clot-related disorders.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,13-Diamino-4,7,10-trioxa-tridecane
  • 1,16-Diamino-4,7,10,13-tetraoxa-hexadecane
  • 1,22-Diamino-4,7,10,13,16,19-hexaoxa-docosane

Uniqueness

1,19-Diamino-4,7,10,13,16-pentaoxa-nonadecane is unique due to its specific number of ether linkages and terminal amino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQBZZRBYWWWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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